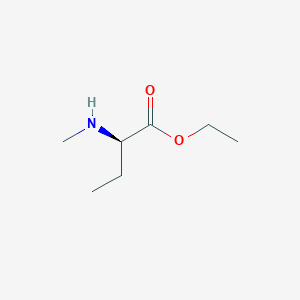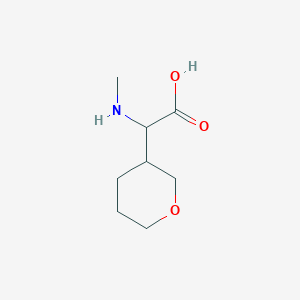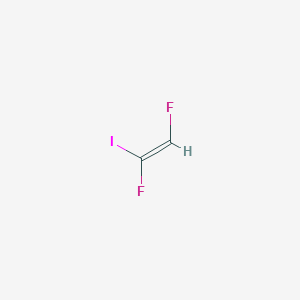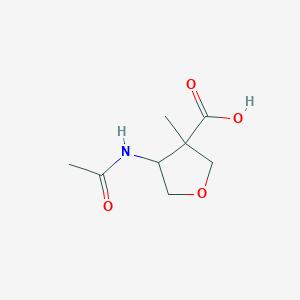
3-Bromo-4-methyl-5-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methyl-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H7BrN2O4S It is a derivative of benzenesulfonamide, characterized by the presence of bromine, methyl, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-5-nitrobenzenesulfonamide typically involves the bromination of 4-methyl-3-nitrobenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted benzenesulfonamides.
Reduction: Formation of 3-Bromo-4-methyl-5-aminobenzenesulfonamide.
Oxidation: Formation of 3-Bromo-4-carboxy-5-nitrobenzenesulfonamide.
Aplicaciones Científicas De Investigación
3-Bromo-4-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-methyl-5-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The presence of the nitro group suggests potential for redox activity, which could play a role in its biological effects. The bromine atom may also contribute to its reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-methylbenzenesulfonamide
- 4-Methyl-3-nitrobenzenesulfonamide
- 3-Bromo-4-chloro-5-nitrobenzenesulfonamide
Uniqueness
3-Bromo-4-methyl-5-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and nitro groups allows for diverse chemical transformations and applications that may not be possible with simpler analogs.
Propiedades
Fórmula molecular |
C7H7BrN2O4S |
|---|---|
Peso molecular |
295.11 g/mol |
Nombre IUPAC |
3-bromo-4-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7BrN2O4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3,(H2,9,13,14) |
Clave InChI |
IPYOZKAWYCDEEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)S(=O)(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B13511890.png)

![rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylicacid](/img/structure/B13511901.png)





![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B13511950.png)





